Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate: A Comprehensive Technical Guide on Structure, Reactivity, and Applications in Drug Discovery
Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate: A Comprehensive Technical Guide on Structure, Reactivity, and Applications in Drug Discovery
Executive Summary
In the landscape of modern organic synthesis and drug discovery, bifunctional building blocks are the cornerstone of modular chemical design. Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate (CAS: 61266-35-1) represents a premier class of these versatile intermediates. Featuring an electrophilic propargyl bromide adjacent to a rigid internal alkyne and an orthogonally reactive methyl ester, this compound serves as a critical linchpin for generating focused chemical libraries, designing rigid linkers for Proteolysis Targeting Chimeras (PROTACs), and synthesizing targeted covalent inhibitors.
This technical whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and self-validating synthetic protocols, designed specifically for application scientists and drug development professionals.
Physicochemical Profiling & Structural Dynamics
Understanding the electronic and steric environment of Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate is essential for predicting its behavior in complex synthetic workflows. The molecule is characterized by a highly conjugated
This extended conjugation significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the propargylic
Quantitative Data Summary
| Property | Value |
| IUPAC Name | Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate |
| CAS Number | 61266-35-1 |
| Molecular Formula | |
| Molecular Weight | 253.09 g/mol |
| SMILES String | COC(=O)C1=CC=C(C=C1)C#CCBr |
| Precursor CAS | (Alcohol derivative) |
Synthetic Strategy & Mechanistic Control
Direct cross-coupling of propargyl bromide with aryl halides is notoriously problematic. Low-valent palladium species readily undergo oxidative addition into the weak
To circumvent this, a self-validating, two-step approach is mandatory: coupling the aryl halide with a protected or hydroxylated alkyne, followed by late-stage halogenation.
Synthetic workflow for Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate.
Protocol 1: Two-Step Synthesis Workflow
Step 1: Sonogashira Cross-Coupling
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Procedure: In a flame-dried Schlenk flask, dissolve methyl 4-iodobenzoate (1.0 eq) and propargyl alcohol (1.2 eq) in anhydrous triethylamine (serving as both solvent and base).
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Degassing (Critical Causality): Sparge the solution with ultra-pure Argon for 15 minutes. Why? Oxygen must be rigorously excluded to prevent the copper-catalyzed Glaser homocoupling of propargyl alcohol into an unwanted diyne byproduct.
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Catalysis: Add
(0.05 eq) and (0.1 eq). Stir at 50 °C for 4 hours. -
Workup: Filter through Celite to remove palladium black and copper salts. Concentrate and purify via silica gel chromatography to yield Methyl 4-(3-hydroxyprop-1-yn-1-yl)benzoate.
Step 2: Regioselective Bromination
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Procedure: Dissolve the intermediate alcohol in anhydrous dichloromethane (DCM). Cool strictly to 0 °C using an ice bath. Add Phosphorus tribromide (
, 0.4 eq) dropwise. -
Temperature Control (Critical Causality): The reaction must be maintained at 0 °C. Propargylic alcohols are highly susceptible to
thermodynamic rearrangements, which yield allenyl bromides. Low temperatures and the slow addition of ensure the formation of a reactive phosphite intermediate that undergoes clean, direct displacement by the bromide ion, preserving the alkyne geometry.
Orthogonal Reactivity & Downstream Derivatization
The true architectural value of Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate lies in its orthogonal reactivity. The molecule presents two distinct hubs for modification that can be addressed sequentially without cross-interference, provided the correct operational order is maintained.
Bifunctional reactivity map showing orthogonal modifications of the bromide and ester.
Sequence Dependency
If saponification of the ester is performed before nucleophilic substitution of the bromide, the basic aqueous conditions (e.g., LiOH in THF/Water) will cause competitive hydrolysis of the propargyl bromide back to the propargyl alcohol. Therefore,
Applications in Advanced Drug Design
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Rigid Linkers in PROTACs: The internal alkyne provides a rigid, linear geometry (180° bond angle) that is highly prized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It establishes a defined, inflexible vector between the target-binding warhead and the E3 ligase ligand, minimizing entropic penalties during ternary complex formation .
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Covalent Warheads: The propargyl group can serve as a latent electrophile. When positioned correctly within a kinase active site, it can be attacked by non-catalytic cysteine residues, forming irreversible covalent bonds.
Validated Experimental Protocol: Propargylic N-Alkylation
To utilize this building block effectively, researchers frequently perform N-alkylation to attach pharmacophores. The following protocol is a self-validating system designed to prevent over-alkylation and premature ester cleavage.
Protocol 2: Synthesis of Secondary Propargyl Amines
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Objective: Mono-alkylation of a primary amine.
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Procedure:
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Dissolve the primary amine (1.0 eq) and Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate (1.1 eq) in anhydrous DMF (0.2 M concentration).
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Add anhydrous Potassium Carbonate (
, 2.0 eq). -
Stir at 0 °C for 1 hour, then allow the system to warm to room temperature for 3 hours.
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Causality & System Validation:
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Base Selection:
is explicitly chosen because it is a mild, insoluble base in DMF. It acts efficiently as a heterogeneous acid scavenger for the generated . Utilizing stronger bases (like or ) would inevitably lead to ester saponification or promote base-catalyzed allene isomerization. -
Thermodynamic Control: Initiating the reaction at 0 °C controls the highly exothermic
attack. Because secondary amines are more nucleophilic than primary amines, running the reaction at higher initial temperatures would result in rapid over-alkylation, yielding unwanted tertiary amine byproducts.
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References
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National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 4448596, Methyl 4-(3-hydroxyprop-1-ynyl)benzoate". PubChem. URL:[Link]
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Chinchilla, R., & Nájera, C. "The Sonogashira reaction: a booming methodology in synthetic organic chemistry." Chemical Reviews, 2007. URL:[Link]
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Trofimov, B. A., et al. "Acetylene in Organic Synthesis: Recent Progress and New Uses." Molecules, 2018. URL:[Link]
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Sun, X., et al. "PROTACs: great opportunities for academia and industry." Signal Transduction and Targeted Therapy, 2019. URL:[Link]
